3-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid
Overview
Description
3-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid is a complex organic compound that features an indene moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indene moiety, which can be synthesized through the cyclization of phenylhydrazine with cyclohexanone under acidic conditions. The resulting indene derivative is then subjected to further functionalization to introduce the oxo and amino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential use in the design of pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid is not well-studied. its structure suggests that it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence various molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share the indene moiety and exhibit similar chemical behavior.
Benzoic acid derivatives: Compounds with a benzoic acid core can undergo similar reactions and have comparable applications.
Uniqueness
3-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[(3-oxo-2-phenylinden-1-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21-18-12-5-4-11-17(18)20(19(21)14-7-2-1-3-8-14)23-16-10-6-9-15(13-16)22(25)26/h1-13,23H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXMBHZXMBMICV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224927 | |
Record name | 3-[(1-Oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937605-28-2 | |
Record name | 3-[(1-Oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937605-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1-Oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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